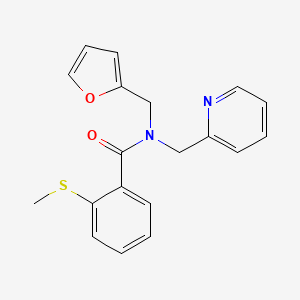

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Description

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group, a pyridin-2-ylmethyl group, and a methylthio substituent at the 2-position of the benzamide core. This compound belongs to a class of N-acyl derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-24-18-10-3-2-9-17(18)19(22)21(14-16-8-6-12-23-16)13-15-7-4-5-11-20-15/h2-12H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVWZMIACZSHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 2-(methylthio)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Furan and Pyridine Groups: The furan-2-ylmethyl and pyridin-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using corresponding halides or via coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan and pyridine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antiviral Activity

- Recent studies have shown that derivatives of compounds containing furan and pyridine moieties exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, research on related compounds has identified them as potential inhibitors of viral enzymes, which could lead to new therapeutic strategies for viral infections .

-

Antimicrobial Properties

- The compound's structural features suggest potential antimicrobial activities. Similar compounds with furan and pyridine rings have demonstrated effectiveness against various bacterial strains, including resistant ones such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

-

Anticancer Activity

- Compounds with similar structures have been investigated for their anticancer properties. Studies indicate that they may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases. The presence of the furan ring is believed to enhance the interaction with DNA or RNA, leading to inhibition of tumor growth .

Case Studies

Synthetic Applications

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be achieved through various methods, often involving palladium-catalyzed reactions or Suzuki coupling techniques. These synthetic routes are crucial for developing analogs with enhanced biological activity or reduced toxicity profiles.

Mécanisme D'action

The mechanism of action of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, pyridine, and methylthio groups could contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues with Pyridin-2-ylmethyl and Furan Groups

Several compounds in the evidence share the N-(pyridin-2-ylmethyl)benzamide scaffold with variations in substituents:

Key Observations :

Methylthio-Containing Benzamides

Methylthio groups are critical for bioactivity in several benzamide derivatives:

Key Observations :

Key Observations :

Activité Biologique

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a methylthio group, and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is C₁₅H₁₅N₃O₂S, with a molecular weight of approximately 301.36 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Monoamine Oxidase (MAO) Inhibition : Compounds related to the furan and pyridine structures have been shown to exhibit inhibitory effects on MAO enzymes, which are involved in the metabolism of neurotransmitters. For instance, related derivatives have demonstrated selective inhibition profiles against MAO-A and MAO-B, suggesting potential use in treating mood disorders and neurodegenerative diseases .

- Antiviral Activity : N-Heterocycles like this compound have been investigated for their antiviral properties. Some studies suggest that modifications in the structure can enhance activity against viral targets by interfering with viral replication processes .

Biological Activity Data

The biological activity of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be summarized in the following table:

Case Studies

- MAO Inhibition Study : A study evaluated the effects of various derivatives of furan-containing compounds on MAO activity. The compound exhibited an IC50 value of 5.16 μM against MAO-B, indicating significant potency compared to standard inhibitors . This suggests potential therapeutic applications in treating depression and anxiety disorders.

- Antiviral Research : In another investigation, derivatives similar to N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide were tested for their efficacy against SARS-CoV-2. These compounds showed promising results as non-peptidomimetic inhibitors of the viral main protease, with IC50 values significantly lower than those of initial lead compounds .

- Cytotoxicity Assessment : A cytotoxicity assessment revealed that while some derivatives showed low toxicity (CC50 > 100 μM) in Vero and MDCK cells, further structural optimization could enhance their selectivity and efficacy against cancer cells .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.